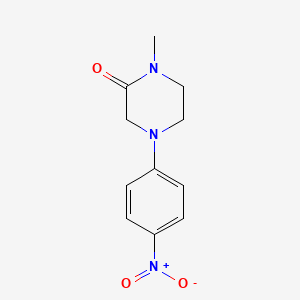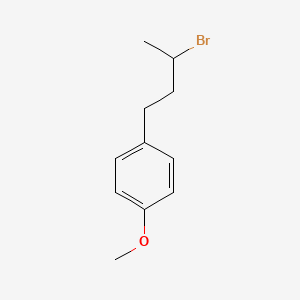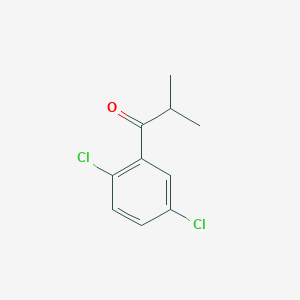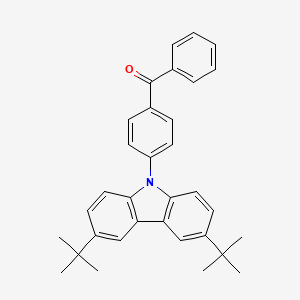
9-(4-benzoylphenyl)-3,6-di-tert-butyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is a complex organic compound with the molecular formula C33H33NO and a molecular weight of 459.62 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with tert-butyl groups, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves the reaction of 3,6-di-tert-butylcarbazole with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological molecules, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)methanone: Similar in structure but with two carbazole moieties.
3,6-Di-tert-butylcarbazole: A simpler compound with only the carbazole moiety and tert-butyl groups.
Uniqueness
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C33H33NO |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C33H33NO/c1-32(2,3)24-14-18-29-27(20-24)28-21-25(33(4,5)6)15-19-30(28)34(29)26-16-12-23(13-17-26)31(35)22-10-8-7-9-11-22/h7-21H,1-6H3 |
InChI Key |
KDHHEPONLQAODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
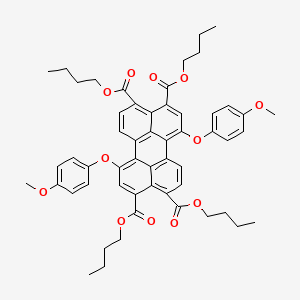
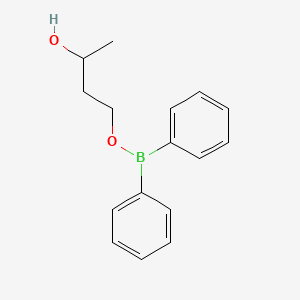
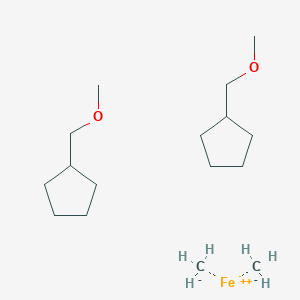


![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
